molecular formula C14H18ClNO2 B5795963 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate

Cat. No.: B5795963
M. Wt: 267.75 g/mol
InChI Key: IXXSSTXQEIUPPW-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate is an organic compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . This compound is characterized by a piperidine ring attached to a 4-chloro-3,5-dimethylphenyl group through a carboxylate linkage. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate typically involves the esterification of 4-chloro-3,5-dimethylphenol with piperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential in treating various neurological disorders . Additionally, it is used in industrial applications for the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions . The exact molecular targets and pathways may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate can be compared with other piperidine derivatives such as:

  • **4-chloro-3,5-dim

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-10-8-12(9-11(2)13(10)15)18-14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXSSTXQEIUPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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